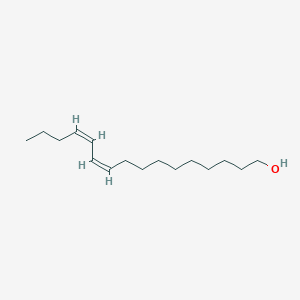
(10Z,12Z)-Hexadeca-10,12-dien-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10Z,12Z)-Hexadeca-10,12-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of unsaturated alcohol, which is often found in various natural products and synthetic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL typically involves the use of commercially available starting materials and a series of chemical reactions. One common method involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection to yield the desired product . Another approach involves the use of Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of palladium-catalyzed coupling reactions and hydroboration-protonolysis. These methods allow for the efficient production of the compound in multi-gram quantities, which is essential for its use in various applications .
化学反応の分析
Types of Reactions
(10Z,12Z)-Hexadeca-10,12-dien-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Halogenated derivatives of hexadeca-10,12-dien-1-OL.
科学的研究の応用
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (10Z,12Z)-Hexadeca-10,12-dien-1-OL involves its interaction with various molecular targets and pathways. For example, in biological systems, it may undergo beta-oxidation, where it is first dehydrogenated by long-chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons . This process is crucial for its metabolism and subsequent biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (10Z,12Z)-Hexadeca-10,12-dien-1-OL include:
(10Z,12Z)-Octadeca-10,12-dien-1-OL: Another unsaturated alcohol with a similar structure but a longer carbon chain.
(10E,12Z)-Hexadeca-10,12-dien-1-OL: An isomer with a different configuration of the double bonds.
(10Z,12E)-Hexadeca-10,12-dien-1-OL: Another isomer with a different configuration of the double bonds.
Uniqueness
The uniqueness of this compound lies in its specific configuration of double bonds and the presence of a hydroxyl group. This configuration allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its isomers and other similar compounds.
特性
分子式 |
C16H30O |
|---|---|
分子量 |
238.41 g/mol |
IUPAC名 |
(10Z,12Z)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6- |
InChIキー |
CIVIWCVVOFNUST-RZSVFLSASA-N |
異性体SMILES |
CCC/C=C\C=C/CCCCCCCCCO |
正規SMILES |
CCCC=CC=CCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


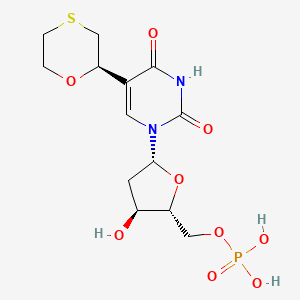
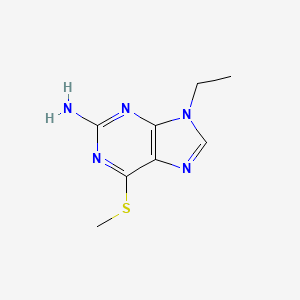
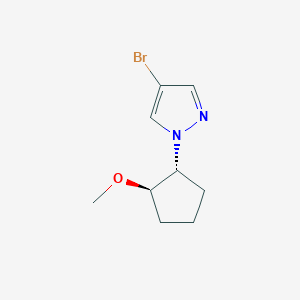
![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
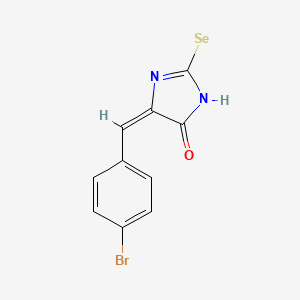
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
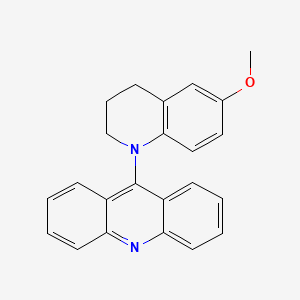
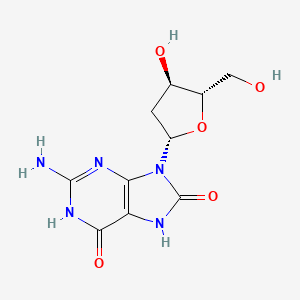
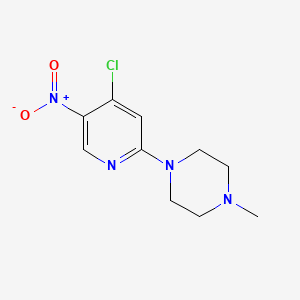
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)
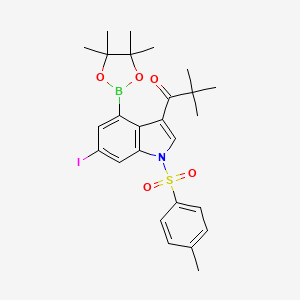
![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
